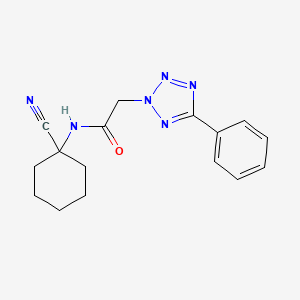
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide increases GABA levels in the brain, which can help reduce seizures and anxiety.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction. In a study of healthy volunteers, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide was found to be well-tolerated and did not produce any significant adverse effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows researchers to study the effects of GABA modulation more specifically. However, a limitation of using N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide is its relatively short half-life, which may require frequent dosing in certain experiments.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide. One area of interest is its potential therapeutic applications in the treatment of addiction, particularly in combination with other medications. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide. Finally, the development of more stable analogs of N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide may improve its potential as a therapeutic agent.
Synthesis Methods
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide can be synthesized using a multistep process involving the reaction of cyclohexanone with malononitrile, followed by the addition of phenylhydrazine and sodium nitrite to form the tetrazole ring. The final step involves the acetylation of the resulting compound using acetic anhydride and pyridine.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. Additionally, N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c17-12-16(9-5-2-6-10-16)18-14(23)11-22-20-15(19-21-22)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVRVQMZLQKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2447243.png)
![[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2447244.png)
![methyl 4-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2447246.png)
![4-[(1E)-(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2447249.png)
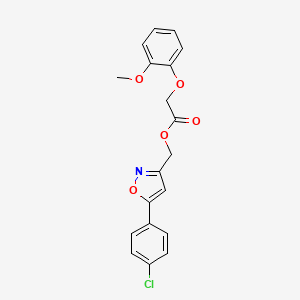
![cyclopropyl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2447253.png)
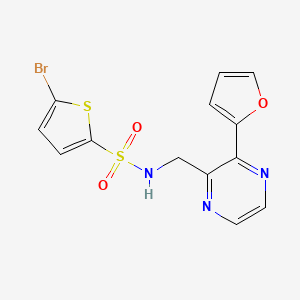
![8-(2-aminophenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447257.png)
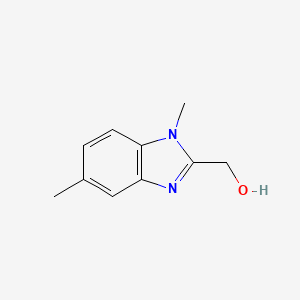

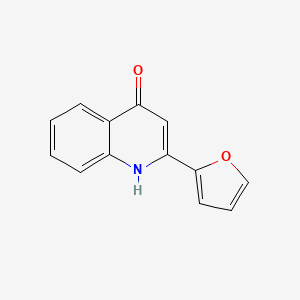
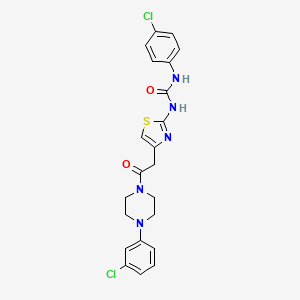
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2447264.png)
![4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/no-structure.png)